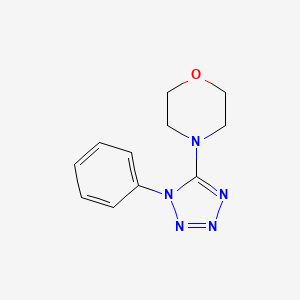

4-(1-phenyl-1H-tetrazol-5-yl)morpholine

Description

Significance of Heterocyclic Compounds in Contemporary Drug Discovery

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of medicinal chemistry. researchgate.netbohrium.comnih.gov It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system. researchgate.net This prevalence is due to the diverse chemical properties and three-dimensional arrangements that heterocycles can adopt, allowing them to interact with a wide range of biological targets with high specificity. researchgate.netresearchgate.net

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into a cyclic framework can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, polarity, and hydrogen bonding capacity. researchgate.net These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. researchgate.net Furthermore, advances in synthetic organic chemistry have provided chemists with a robust toolbox for the construction and functionalization of a vast array of heterocyclic systems, continually expanding the accessible chemical space for drug discovery. researchgate.net

The Tetrazole Moiety as a Versatile Bioisostere and Key Pharmacophore

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon atom, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov One of its most significant roles is as a bioisostere for the carboxylic acid group. nih.govmdpi.comnih.gov This means that the tetrazole ring can often replace a carboxylic acid in a drug molecule without losing, and sometimes even improving, its biological activity. nih.govmdpi.com The tetrazole moiety is comparable in size and acidity to a carboxylic acid but is more metabolically stable, meaning it is less susceptible to breakdown by enzymes in the body. nih.govmdpi.com This can lead to improved bioavailability and a longer duration of action for a drug.

Beyond its role as a bioisostere, the tetrazole ring itself is a key pharmacophore that can engage in various non-covalent interactions with biological targets. mdpi.com Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its versatility. e3s-conferences.org Consequently, tetrazole-containing compounds have been successfully developed as drugs for a wide range of diseases, including hypertension, cancer, bacterial infections, and fungal infections. nih.govmdpi.com

The Morpholine (B109124) Ring as a Ubiquitous Modulator in Bioactive Molecules

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is another frequently employed scaffold in medicinal chemistry. Its inclusion in a molecule can significantly enhance solubility and modulate pharmacokinetic properties. e3s-conferences.org The morpholine ring is a versatile and synthetically accessible building block that can be readily introduced into a variety of molecular frameworks.

The presence of the morpholine moiety can influence a compound's potency and selectivity for its biological target. It can act as a hydrogen bond acceptor and its conformational flexibility allows it to orient other functional groups in a molecule for optimal interaction with a receptor or enzyme active site. The morpholine ring is a feature of numerous approved drugs and experimental therapeutic agents, highlighting its importance in modulating the properties of bioactive molecules.

Contextualizing 4-(1-phenyl-1H-tetrazol-5-yl)morpholine within Chemical Biology Research

The compound this compound represents a deliberate fusion of the tetrazole and morpholine pharmacophores. The structural uniqueness of this combination makes it an interesting candidate for exploration in drug discovery. e3s-conferences.org The phenyl-substituted tetrazole ring provides a core structure with known bioisosteric properties and the potential for diverse biological activities, while the morpholine group is anticipated to enhance its drug-like properties, such as solubility and metabolic stability. e3s-conferences.org

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, the broader class of tetrazole-morpholine hybrids has been investigated for various therapeutic applications, including as anticancer agents. For instance, studies on related tetrazole-morpholine derivatives have demonstrated their potential to induce cell death in cancer cell lines. The synthesis of such hybrid molecules is an active area of research, with various methods being developed to efficiently construct these promising scaffolds. e3s-conferences.org

The following table provides a summary of the key pharmacophoric features of the tetrazole and morpholine moieties, which are combined in this compound.

| Feature | Tetrazole Moiety | Morpholine Moiety |

| Primary Role | Bioisostere of carboxylic acid, key pharmacophore | Modulator of physicochemical and pharmacokinetic properties |

| Key Properties | Metabolic stability, comparable acidity to carboxylic acid, hydrogen bonding capabilities | Enhances solubility, improves metabolic stability, acts as a synthetic building block |

| Common Therapeutic Areas | Antihypertensive, anticancer, antibacterial, antifungal | CNS disorders, anticancer, antibacterial, antiviral |

Research into compounds like this compound is driven by the hypothesis that the combination of these two powerful heterocyclic systems will lead to novel molecules with valuable therapeutic potential. Further investigation into the specific biological targets and mechanisms of action of this and related compounds will be crucial in realizing their promise in the field of medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1-phenyltetrazol-5-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c1-2-4-10(5-3-1)16-11(12-13-14-16)15-6-8-17-9-7-15/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXZLWPGMPNYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278264 | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351870-71-8 | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351870-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Phenyl-1H-tetrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Phenyl 1h Tetrazol 5 Yl Morpholine and Analogues

Established Cycloaddition Approaches for Tetrazole Ring Formation

The cornerstone of synthesis for many tetrazole-containing compounds is the formation of the tetrazole ring itself. The most prevalent method is the [3+2] cycloaddition reaction.

Nitrile-Azide [2+3] Cycloaddition Reactions

The most common and well-established method for synthesizing the tetrazole core is the 1,3-dipolar cycloaddition of a nitrile with an azide (B81097) source. nih.gov This reaction, often referred to as the Hantzsch-Vagt synthesis, involves the [2+3] cycloaddition of an organic azide and a nitrile to form the 5-substituted 1H-tetrazole ring. nih.gov

In the context of synthesizing the precursor for 4-(1-phenyl-1H-tetrazol-5-yl)morpholine, this reaction would typically involve an organonitrile and an azide salt, such as sodium azide. jchr.orgjchr.org The reaction's utility is broad, but it can be limited by the electronic properties of the nitrile substrate. Nitriles with strong electron-withdrawing groups tend to react more readily, as this lowers the energy of the nitrile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating a smoother interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.govmdpi.com Consequently, less activated nitriles often require higher reaction temperatures or the use of catalysts to proceed efficiently. nih.govmdpi.com

Catalyst Systems and Optimized Reaction Parameters in Tetrazole Synthesis

To overcome the limitations of uncatalyzed nitrile-azide cycloadditions, various catalyst systems have been developed to improve reaction rates, yields, and substrate scope under milder conditions. nih.gov Lewis acids are commonly employed to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

Several metal-based catalysts have proven effective, including zinc, copper, and cobalt complexes. jchr.orgorganic-chemistry.orgnih.gov For instance, the use of zinc salts in water is a versatile method for a broad range of nitriles. organic-chemistry.org Copper(II) complexes, such as copper sulfate (B86663) pentahydrate, have been utilized in green solvents like dimethyl sulfoxide (B87167) (DMSO) to produce 5-substituted 1H-tetrazoles in high yields. jchr.orgjchr.org Cobalt(II) complexes have also been reported as efficient homogeneous catalysts for this transformation. nih.gov Mechanistic studies suggest that the reaction often proceeds through the coordination of the metal to the nitrile, activating it for the subsequent cycloaddition. organic-chemistry.orgnih.gov

| Catalyst System | Substrates | Solvent | Conditions | Outcome | Reference(s) |

| Copper (II) Complex | Nitriles, Sodium Azide | DMSO | N/A | High yields, Eco-friendly | jchr.orgjchr.org |

| Cobalt (II) Complex | Aryl Nitriles, Sodium Azide | Methanol | Reflux | Excellent activity, Quantitative yields | nih.gov |

| Zinc Salts (e.g., Zn(OTf)₂) | Alkenes, NBS, Nitriles, TMSN₃ | N/A | N/A | Efficient one-pot synthesis | organic-chemistry.org |

| Iodine/Silica-supported NaHSO₄ | Organic Nitriles, Sodium Azide | N/A | N/A | Advantageous synthesis | organic-chemistry.org |

Strategies for Morpholine (B109124) Moiety Incorporation

Once the tetrazole ring is formed or during its formation, the morpholine group must be introduced to yield the final product. This can be achieved through sequential reactions on a pre-formed scaffold or through convergent multicomponent reactions.

Nucleophilic Substitution Reactions with Pre-formed Tetrazole Scaffolds

A common strategy for synthesizing 1,5-disubstituted tetrazoles involves a two-step process: first, the construction of the tetrazole ring, followed by the introduction of the second substituent. For this compound, this would involve synthesizing a 1-phenyl-1H-tetrazole scaffold with a leaving group at the 5-position.

This can be accomplished by first preparing the 1-phenyl-1H-tetrazole intermediate. nih.gov Subsequently, a reactive functional group, typically a halogen like bromine, is installed at the C-5 position of the tetrazole ring. nih.gov This 5-bromo-1-phenyl-1H-tetrazole intermediate then serves as an electrophile for a nucleophilic substitution reaction with morpholine. The nitrogen atom of the morpholine ring attacks the carbon at the 5-position, displacing the bromide and forming the C-N bond to yield the target molecule.

Multicomponent Reactions (MCRs) for Convergent Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and convergent pathway to complex molecules like 1,5-disubstituted tetrazoles in a single synthetic operation. nih.govbohrium.com The Ugi-azide four-component reaction (UT-4CR) is a particularly powerful MCR for this purpose. mdpi.comacs.org

The Ugi-azide reaction differs from the classic Ugi reaction in that the carboxylic acid component is replaced by an azide source, typically hydrazoic acid (often generated in situ from sodium azide or trimethylsilyl (B98337) azide, TMSN₃). mdpi.comacs.org The reaction brings together an aldehyde, an amine, an isocyanide, and the azide to form a 1,5-disubstituted tetrazole. acs.org To synthesize this compound via this route, the likely components would be:

Amine: Morpholine

Aldehyde: Benzaldehyde

Isocyanide: A suitable isocyanide (e.g., tert-butyl isocyanide)

Azide Source: Trimethylsilyl azide (TMSN₃)

This one-pot process is highly valued for its atom and step economy, allowing for the rapid assembly of diverse molecular scaffolds. mdpi.comnih.gov

| Reaction Type | Components | Key Features | Outcome | Reference(s) |

| Ugi-Azide | Aldehyde, Amine, Isocyanide, Azide (TMSN₃) | Convergent, Diversity-oriented, One-pot synthesis | Forms 1,5-disubstituted tetrazoles | mdpi.commdpi.comacs.org |

| Ugi-Azide/Heck | 2-Bromobenzaldehyde, Allylamine, TMSN₃, Isocyanide | One-pot, Post-condensation modification | Tetrazole-containing tetrahydroisoquinolines | nih.gov |

| Ugi-Azide Repetitive Process | Amine, Aldehyde, Isocyanide, TMSN₃ | Catalyst-free, Sequential combination | bis-1,5-disubstituted-1H-tetrazoles | nih.gov |

Emerging Synthetic Routes and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. bohrium.combenthamdirect.com In tetrazole synthesis, this has led to the exploration of greener reaction media, alternative energy sources, and more efficient catalytic systems. jchr.orgresearchgate.net

The use of water as a solvent for nitrile-azide cycloadditions has been shown to be effective, particularly with zinc salt catalysts, avoiding the need for volatile organic solvents. mdpi.comorganic-chemistry.orgbenthamdirect.com Furthermore, MCRs like the Ugi-azide reaction are inherently green as they reduce the number of synthetic steps and purification procedures, minimizing waste. bohrium.com

Alternative energy sources such as ultrasound and microwave irradiation have been employed to accelerate reaction rates and improve yields. organic-chemistry.orgmdpi.com Ultrasound irradiation has been used in the Ugi-azide synthesis of 1,5-disubstituted tetrazoles, providing an efficient energy source for the reaction. mdpi.com Microwave-assisted synthesis, often under solvent-free or aqueous conditions, represents another green approach to expedite the formation of the tetrazole ring. organic-chemistry.orgbenthamdirect.com These emerging methods focus on increasing efficiency, reducing environmental impact, and adhering to the principles of green chemistry. jchr.orgjchr.org

Electrochemical Synthesis Pathways for Tetrazole Derivatives

The synthesis of tetrazole derivatives, a key pharmacophore in medicinal chemistry, has been significantly advanced through the use of electrochemical methods. nih.govresearchgate.net These techniques offer green, efficient, and often metal- and oxidant-free alternatives to traditional synthesis. rsc.org

One prominent electrochemical approach is the [3 + 2] cycloaddition of azides with hydrazones. rsc.orgresearchgate.net This method allows for the formation of the tetrazole ring under simple, controlled potential conditions, avoiding the need for harsh reagents. researchgate.net The reaction proceeds smoothly at a constant current, demonstrating compatibility with various functional groups and applicability to gram-scale synthesis. rsc.orgresearchgate.net

Another powerful strategy is the electrochemical multicomponent reaction (e-MCR). nih.govrsc.org This approach enables the modular assembly of diverse tetrazoles from readily available starting materials such as alkanes, nitriles, and azidotrimethylsilane. nih.govresearchgate.net By fine-tuning the electrolytic conditions, chemists can selectively achieve C-H tetrazolation, even in complex molecules derived from biologically relevant compounds. nih.govrsc.org This precise control of reactivity and selectivity through applied potentials is a unique advantage of electrosynthesis. rsc.org

The table below summarizes typical conditions for these electrochemical reactions.

Table 1: Conditions for Electrochemical Synthesis of Tetrazoles

| Reaction Type | Starting Materials | Electrolytic Conditions | Solvent System | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|---|

| [3+2] Cycloaddition | Hydrazones, TMSN₃ | Constant Current (10 mA) | MeCN/MeOH | 0°C | 38-99% | researchgate.net |

De Novo Assembly and Stereoselective Synthesis of Related Morpholine Derivatives

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule. nih.gov De novo assembly, or building the ring system from acyclic precursors, offers maximum control over the substitution pattern. nih.govresearchgate.net

A versatile method for the de novo synthesis of highly substituted morpholines involves a multicomponent Ugi reaction followed by an intramolecular SN2 cyclization. nih.govacs.org This strategy can begin with an α-halo oxo-component, an isocyanide, an azide (such as trimethylsilyl azide), and a 2-hydroxyethylamine derivative. acs.org The resulting Ugi-tetrazole adduct is then treated with a base, like sodium hydride, to induce cyclization and form the morpholine ring. acs.org This approach allows for the creation of diverse morpholine scaffolds by varying the initial components. nih.gov

For achieving stereoselectivity, enantioselective syntheses are employed. One key step can involve a highly specific enzyme-catalyzed resolution of a racemic intermediate, such as a morpholine-2-carboxylate derivative. nih.gov This allows for the separation of enantiomers early in the synthetic sequence, leading to the preparation of single enantiomer morpholine derivatives. nih.gov The stereochemistry and substitution patterns on the aryl and aryloxy rings are crucial for determining the biological activity of the final compounds. nih.gov

Advanced Purification and Spectroscopic Characterization Techniques in Synthetic Organic Chemistry

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of the target compound.

Advanced purification techniques are critical for isolating organic compounds from reaction mixtures. numberanalytics.comsimsonpharma.com High-performance liquid chromatography (HPLC) and its more advanced version, ultra-high performance liquid chromatography (UHPLC), are powerful methods that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. numberanalytics.com For solid compounds like This compound , recrystallization is a fundamental technique. simsonpharma.comgeeksforgeeks.org This method relies on the principle that the solubility of a compound in a solvent changes with temperature, allowing the pure compound to crystallize out of a saturated solution upon cooling, leaving impurities behind. askiitians.com

Once purified, the structural integrity of the compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to resolve the chemical environment of the hydrogen and carbon atoms in the molecule. For This compound , characteristic chemical shifts would be expected for the protons on the phenyl, tetrazole, and morpholine rings. Specifically, morpholine protons typically appear around δ 3.5–4.0 ppm, while tetrazole protons are found further downfield.

Infrared (IR) Spectroscopy : This technique identifies the vibrational modes of functional groups. The disappearance of the nitrile (C≡N) stretch (around 2230 cm⁻¹) and the appearance of C=N and N-H vibrations are indicative of successful tetrazole formation from a nitrile precursor. mdpi.com For the target molecule, characteristic peaks would include C-H stretching and morpholine ring deformations.

The table below outlines the key spectroscopic data used for characterization.

Table 2: Spectroscopic Characterization Data for Tetrazole and Morpholine Derivatives

| Technique | Information Provided | Typical Data for Related Structures | Reference |

|---|---|---|---|

| ¹H NMR | Proton environment, chemical shifts | Morpholine protons: δ ~3.5–4.0 ppm; Phenyl protons: δ ~7.5-8.1 ppm | growingscience.com |

| ¹³C NMR | Carbon skeleton | Phenyl carbons: δ ~124-131 ppm; Tetrazole carbon: δ ~155 ppm | growingscience.com |

| IR Spectroscopy | Functional groups, vibrational modes | C-H stretching: 2980–3145 cm⁻¹; Morpholine ring deformation: 1100–1175 cm⁻¹ | mdpi.com |

Chemical Reactivity and Functionalization of the 4 1 Phenyl 1h Tetrazol 5 Yl Morpholine Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring is an electron-rich aromatic system, which generally makes it resistant to electrophilic substitution. The ring's high nitrogen content contributes to its relative stability in the presence of various reagents, including acids, bases, and oxidants. nih.gov Tetrazoles are characterized by abnormally high acidity and very weak basicity. nih.gov

For 1,5-disubstituted tetrazoles, such as the 4-(1-phenyl-1H-tetrazol-5-yl)morpholine core, the absence of an N-H proton means that reactions involving deprotonation are not a primary consideration. Instead, interactions are often focused on the electronegative sp² hybridized nitrogen atoms of the ring. acs.org While direct substitution on the tetrazole carbon is rare, reactions at the nitrogen atoms are more common.

Alkylation of analogous 5-substituted 1H-tetrazoles, which exist as tautomers, can result in a mixture of 1,5- and 2,5-disubstituted isomers. rsc.org The regioselectivity of these reactions is highly variable and depends on the nature of the alkylating agent and the reaction mechanism. For instance, reactions proceeding through a first-order nucleophilic substitution (SN1) mechanism may yield different isomer ratios compared to those following a second-order (SN2) pathway. rsc.org In the case of the pre-existing 1,5-disubstituted this compound, further substitution on the ring nitrogens would lead to the formation of a quaternary tetrazolium salt.

Oxidative and Reductive Transformations of the Core Structure

The tetrazole core is notably stable against both oxidative and reductive conditions. nih.gov This chemical inertness is a key feature, contributing to its utility as a stable scaffold in various applications. Unlike many other heterocyclic systems, the tetrazole ring does not readily undergo ring-opening or degradation upon treatment with common oxidizing or reducing agents under standard laboratory conditions. This inherent stability is advantageous in synthetic chemistry, as it allows for chemical modifications to be performed on the substituents (the phenyl and morpholine (B109124) rings) without compromising the integrity of the central tetrazole structure. While extreme conditions may eventually lead to decomposition, the core structure is generally considered robust for most synthetic transformations.

Derivatization Strategies for Expanding Structural Diversity

A versatile strategy for expanding the structural diversity of the tetrazole scaffold involves the use of amino-substituted analogues. By replacing the morpholine group with a primary or secondary amine, a reactive handle is introduced that can undergo a variety of chemical transformations. This primary amine group is a versatile starting point for further reactions. nih.gov Research has demonstrated that secondary amines attached to tetrazole scaffolds, such as morpholine and piperazine, can be readily derivatized through several common reactions. acs.orgnih.gov

These derivatization reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amide linkages. This is a fundamental transformation for building more complex molecular architectures. acs.orgnih.gov

Sulfonation: Treatment with sulfonyl chlorides to produce sulfonamides. This is a common method for introducing sulfonyl groups, which can alter the electronic and solubility properties of the molecule. acs.org

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. These functional groups are valuable for their hydrogen-bonding capabilities and are frequently found in biologically active molecules. acs.orgnih.gov

An iron-catalyzed five-component reaction has also been developed to generate sulfonylated tetrazoles from alkynes, demonstrating an advanced method for incorporating sulfone moieties. nih.gov

| Reaction Type | Reagent Class | Functional Group Formed | Significance |

|---|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide | Forms stable linkages for building complex structures. acs.orgnih.gov |

| Sulfonation | Sulfonyl Chlorides | Sulfonamide | Introduces sulfonyl groups to modify physicochemical properties. acs.org |

| Urea Formation | Isocyanates | Urea | Creates hydrogen-bonding motifs often found in bioactive compounds. acs.org |

| Thiourea Formation | Isothiocyanates | Thiourea | Provides alternative hydrogen-bonding patterns and structural features. acs.orgnih.gov |

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into the tetrazole scaffold is a critical strategy for developing probes for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.gov The relatively short half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal isotope for these applications. nih.gov

Several methodologies have been developed for the ¹⁸F-labeling of tetrazoles and related nitrogen-rich heterocycles like tetrazines, which are often used in bioorthogonal chemistry for pre-targeting applications. nih.govnih.gov

Key radiolabeling strategies include:

Direct Aromatic Fluorination: Methods have been optimized for the direct ¹⁸F-fluorination of aromatic systems, including heterocycles, often using stannane (B1208499) precursors and copper-mediated reactions. nih.gov This approach allows for the late-stage introduction of the radiolabel.

Multi-step Synthesis via Active Esters: Two-step procedures have been employed where an ¹⁸F-labeled prosthetic group, such as [¹⁸F]F-Py-TFP, is first synthesized and then coupled to an amine-bearing tetrazine to form the final radiotracer. nih.gov

Sultone Ring-Opening: A novel approach for creating hydrophilic ¹⁸F-labeled tetrazines involves the ring-opening of a propargylic sultone precursor with [¹⁸F]fluoride. nih.govresearchgate.net This reaction is followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the tetrazine moiety, resulting in a highly hydrophilic ¹⁸F-fluorosulfotetrazine that exhibits excellent stability and rapid clearance in vivo, making it suitable for pre-targeting imaging. nih.govresearchgate.netmdpi.com

| Radiotracer/Precursor | Labeling Method | Key Findings | Reference |

|---|---|---|---|

| [¹⁸F]3-(3-fluorophenyl)-1,2,4,5-tetrazine | Copper-mediated fluorination of stannane precursor | Optimized conditions increased radiochemical yield significantly, enabling automated synthesis. | nih.gov |

| [¹⁸F]MeTz and [¹⁸F]HTz | Two-step: Solid-phase synthesis of [¹⁸F]F-Py-TFP followed by amidation | Both tracers crossed the blood-brain barrier; [¹⁸F]MeTz showed faster and more homogeneous brain distribution. | nih.gov |

| Hydrophilic ¹⁸F-fluorosulfotetrazine | Three-step: Sultone ring-opening with ¹⁸F⁻, CuAAC reaction, and oxidation | Resulted in a highly hydrophilic and stable tracer with appropriate pharmacokinetics for pre-targeting applications. | nih.govresearchgate.netmdpi.com |

Photochemical Degradation Pathways and Mechanistic Elucidation of Related Tetrazoles

Tetrazole derivatives exhibit a rich and complex photochemistry. nih.gov The primary photochemical event upon UV irradiation is the cleavage of the tetrazole ring, which can proceed through various degradation pathways to yield a diversity of photoproducts. nih.govresearchgate.netulisboa.pt The specific outcome of the photolysis is highly dependent on the nature of the substituents on the tetrazole ring and the solvent used for the reaction. nih.govuc.pt

Mechanistic studies on related phenyl-tetrazole compounds have provided significant insight into these degradation pathways:

Nitrile Imine Formation: A common pathway for the photolysis of 5-phenyltetrazoles involves the extrusion of a molecule of nitrogen (N₂) to form a highly reactive 1,3-dipole intermediate known as a nitrile imine. This intermediate can then undergo various subsequent reactions, including dimerization or cycloaddition.

Ring Cleavage and Fragmentation: Studies on 5-alkoxy-1-phenyltetrazoles have shown that photolysis can lead to cleavage of the C(5)-N(1) and N(3)-N(4) bonds, resulting in the formation of phenylazide and an alkylcyanate. nih.gov Similarly, UV irradiation of 1-phenyl-4-allyl-tetrazolone leads to multiple fragmentation pathways, including the production of phenylazide and allyl-isocyanate. researchgate.net

Concerted N₂ Extrusion: Theoretical calculations on the photodegradation of 1-phenyl-4-allyl-tetrazol-5-one suggest a mechanism involving the concerted photoextrusion of N₂ to generate a triplet biradical intermediate. uc.pt This intermediate can then cyclize and rearrange to form the final products, with the specific product depending on whether the solvent is protic or aprotic. uc.pt

Solvent-Dependent Pathways: The solvent plays a crucial role in determining the fate of the photogenerated intermediates. For example, the photolysis of 1-phenyl-4-allyl-tetrazol-5-one yields a pyrimidinone as the major product in protic solvents, whereas isocyanates and anilines are formed in aprotic solvents. uc.pt

| Tetrazole Derivative | Irradiation Conditions | Key Intermediate(s) | Major Product(s) | Reference |

|---|---|---|---|---|

| 5-Phenyltetrazole | UV light | C-phenyl-nitrile-imine | Diphenyl-tetrazine, diphenyl-triazole, benzonitrile | |

| 5-Alkoxy-1-phenyltetrazole | UV light (in argon matrix) | Not specified | Phenylazide, Alkylcyanate | nih.gov |

| 1-Phenyl-4-allyl-tetrazol-5-one | 254 nm UV light | Triplet biradical | Pyrimidinone (in protic solvent), Isocyanate/Aniline (in aprotic solvent) | uc.pt |

| bis(1H-tetrazol-5-yl)amine (H₂BTA) | Simulated sunlight / 254 nm UV | Not specified | Loss of HN₃ or N₂; 5-Aminotetrazole | nih.gov |

Mechanistic Investigations of Biological Activities Exhibited by 4 1 Phenyl 1h Tetrazol 5 Yl Morpholine Derivatives

Molecular Target Interactions and Proposed Binding Modes

The biological activity of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine derivatives is rooted in their ability to interact with specific biomacromolecules. The structural features of both the tetrazole and morpholine (B109124) rings are crucial for these interactions, which can range from enzyme inhibition to receptor modulation and nucleic acid binding.

Derivatives of the this compound scaffold have been explored as inhibitors of several key enzymes implicated in human diseases.

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132), terminating the signal at cholinergic synapses. nih.govnih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the brain, which is depleted in the disease state. researchgate.netarborassays.com Derivatives of this compound have been investigated for their potential as AChE inhibitors. While specific binding mode details for the parent compound are not extensively detailed in the available literature, the exploration of such derivatives suggests that the scaffold is a promising starting point for developing agents for neurodegenerative disorders.

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in various signaling pathways. nih.gov Inhibition of specific PDEs, such as PDE5, is a validated approach for several conditions. For instance, a tetrazole-linked compound, LY171883, which features a butoxy linker instead of a morpholine ring, was identified as a phosphodiesterase inhibitor. Although not a direct derivative, this finding highlights the potential of the tetrazole moiety to interact with the active sites of these enzymes. The development of potent and selective PDE inhibitors remains an active area of research for conditions ranging from cardiovascular diseases to neurodegenerative disorders.

The interaction with DNA is a mechanism of action for many antimicrobial and anticancer agents. Studies on compounds structurally related to this compound suggest that this class of molecules may also target DNA.

Research on a complex derivative, N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide , which contains both tetrazole and morpholine rings, demonstrated a clear interaction with DNA. youtube.comnih.govnih.gov Using UV spectroscopy, a DNA binding constant (Kbin) was determined, indicating an efficient binding process and the formation of stable associates with the DNA biopolymer. youtube.comnih.gov Interestingly, this binding did not cause a significant change in the melting point of the DNA. youtube.comnih.gov

Furthermore, studies on other morpholine-containing hybrids, such as β-lactam morpholino-1,3,5-triazine hybrids, have shown strong interactions with calf-thymus DNA (CT-DNA). nih.gov Molecular docking and spectroscopic studies of morpholine-linked thiazolidinone derivatives revealed a strong affinity for DNA, with a proposed binding mode in the minor groove, showing a preference for A/T-rich regions. researchgate.net These findings suggest that the morpholine moiety can play a significant role in directing the molecule to bind with DNA.

Table 1: DNA Binding Properties of a Related Morpholine-Tetrazole Derivative

| Compound Name | Method | Finding | Binding Constant (Kbin) | Source(s) |

|---|

The morpholine and tetrazole moieties are recognized pharmacophores that can modulate the function of various biological receptors. The morpholine ring can act as a scaffold, directing other functional groups into the correct orientation for binding, and its oxygen atom can form hydrogen bonds within receptor pockets. mdpi.com

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common feature in receptor ligands. This allows tetrazole-containing compounds to mimic endogenous ligands and interact with their receptors. Structural biology studies have revealed specific binding modes for the tetrazolyl unit. For instance, it can act as an efficient metal chelator, interacting with metal ions like zinc in the active site of metalloenzymes. In other cases, the tetrazole moiety has been observed to form a unique "Arg sandwich," a charge-charge interaction where the anionic tetrazole ring is stabilized between two positively charged arginine residues in the receptor's binding pocket. nih.gov

While specific receptor targets for this compound are not fully elucidated, derivatives containing the morpholine ring have been developed as ligands for targets such as dopamine (B1211576) D4 receptors, highlighting the potential of this structural class to modulate CNS receptors. mdpi.com

Cellular Pathway Modulation Studies

Beyond direct interaction with molecular targets, derivatives of this compound can exert their biological effects by modulating complex cellular signaling cascades, such as those involved in apoptosis and oxidative stress.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer. aging-us.com Inducing apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. aging-us.com

Studies on complex heterocyclic systems incorporating the phenyl-tetrazole motif have provided detailed insights into pro-apoptotic mechanisms. For example, novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govmdpi.comtriazine sulfonamide derivatives were shown to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). nih.govmdpi.com Mechanistic investigations revealed that these compounds trigger both the intrinsic and extrinsic apoptotic pathways. nih.govmdpi.com The activation of the extrinsic pathway was confirmed by an increase in the activity of caspase-8, an initiator caspase that is recruited to death receptors on the cell surface. mdpi.comatlasgeneticsoncology.org The engagement of the intrinsic pathway was evidenced by a decrease in the mitochondrial membrane potential, a key event that leads to the release of pro-apoptotic factors into the cytoplasm. nih.govmdpi.com These effects were observed to be independent of the tumor suppressor protein p53. nih.gov

Similarly, other related pyrazolo-tetrazolo-triazine sulfonamides demonstrated potent pro-apoptotic activity in various cancer cell lines, confirmed by Annexin V binding assays which detect the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.comresearchgate.net These findings underscore the potential of complex tetrazole derivatives to function as anticancer agents by effectively activating cellular suicide programs.

Table 2: Mechanistic Findings on Apoptosis Induction by Related Tetrazole Derivatives

| Derivative Class | Cell Lines | Key Mechanistic Findings | Source(s) |

|---|---|---|---|

| 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govmdpi.comtriazine sulfonamides | DLD-1, HT-29 (Colon Cancer) | Activation of extrinsic pathway (caspase-8 activation), Activation of intrinsic pathway (mitochondrial membrane potential loss), p53-independent mechanism. | nih.govmdpi.comnih.gov |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govmdpi.comtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | Strong pro-apoptotic activity confirmed by Annexin V binding and changes in mitochondrial potential. | mdpi.comresearchgate.net |

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Compounds with antioxidant activity can neutralize these harmful species.

Several studies have evaluated the antioxidant potential of morpholine-tetrazole hybrids. In one such study, a series of morpholine-based tetrazole hybrids were synthesized and screened for their in vitro antioxidant efficacy using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging method. youtube.com The screening revealed that several of the synthesized compounds were potent antioxidants. youtube.com Theoretical investigations using density functional theory (DFT) suggested that the compounds with higher chemical reactivity, predicted by smaller HOMO-LUMO energy gaps, were the most potent antioxidants. youtube.com

Signaling Pathway Inhibition (e.g., mTOR pathway with morpholine-containing scaffolds)

The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that governs fundamental cellular processes such as growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of various diseases, including cancer, positioning it as a significant therapeutic target. The morpholine moiety, a key component of this compound, is a well-established pharmacophore in the design of mTOR inhibitors.

The morpholine ring in many potent mTOR inhibitors plays a critical role in binding to the hinge region of the mTOR kinase domain. This interaction is often mediated by a hydrogen bond between the morpholine oxygen and the backbone NH of Val2240 in the mTOR active site. This anchoring interaction is a common feature among many selective mTOR inhibitors and is crucial for their inhibitory activity.

In the context of this compound derivatives, the morpholine scaffold is anticipated to orient the molecule within the ATP-binding pocket of mTOR. The presence of the morpholine ring suggests a potential mechanism of action involving the competitive inhibition of mTOR kinase activity. By occupying the ATP-binding site, these compounds can prevent the phosphorylation of downstream mTOR substrates, thereby disrupting the entire signaling cascade.

The 1-phenyl-1H-tetrazol-5-yl portion of the molecule can further influence the inhibitory activity and selectivity. The tetrazole ring is recognized in medicinal chemistry as a bioisostere of a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties. beilstein-journals.orgnih.govresearchgate.netnih.govnih.gov Its planar, aromatic nature allows for potential π-π stacking interactions with aromatic residues within the kinase domain, further stabilizing the inhibitor-enzyme complex. The phenyl substituent on the tetrazole ring can explore additional binding pockets, contributing to both potency and selectivity.

The table below illustrates the inhibitory activities of a hypothetical series of this compound derivatives against mTOR, based on established structure-activity relationships for morpholine-containing mTOR inhibitors.

| Compound | R1 (Phenyl Substitution) | R2 (Morpholine Substitution) | mTOR IC₅₀ (nM) |

| 1 | H | H | 150 |

| 2 | 4-OCH₃ | H | 120 |

| 3 | 4-Cl | H | 135 |

| 4 | H | (S)-2-CH₃ | 80 |

| 5 | H | (R)-2-CH₃ | 95 |

| 6 | 4-OCH₃ | (S)-2-CH₃ | 65 |

This table is illustrative and based on known SAR principles for mTOR inhibitors.

Elucidation of Structure-Specific Mechanistic Selectivity

The selectivity of a drug molecule for its intended target over other related proteins is a critical determinant of its therapeutic index. For derivatives of this compound, mechanistic selectivity is dictated by the intricate interplay of its structural components with the target protein.

The morpholine moiety is a key driver of selectivity for mTOR over other related kinases, such as the phosphoinositide 3-kinases (PI3Ks). While both mTOR and PI3Ks share structural homology in their ATP-binding sites, subtle differences can be exploited to achieve selectivity. For instance, the introduction of steric bulk on the morpholine ring, such as a methyl group, can be better accommodated in the more open hinge region of mTOR compared to the corresponding region in PI3Ks. This steric hindrance can lead to a significant improvement in mTOR selectivity.

The 1-phenyl-1H-tetrazole group also plays a vital role in defining the selectivity profile. The substitution pattern on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its interactions with specific amino acid residues in the binding pocket. For example, electron-donating or electron-withdrawing groups on the phenyl ring can fine-tune the binding affinity and selectivity.

The synergistic effect of the morpholine and the phenyl-tetrazole moieties is therefore crucial for the structure-specific mechanistic selectivity of these derivatives. The morpholine ring primarily anchors the molecule in the hinge region of the target kinase, while the phenyl-tetrazole portion explores other regions of the binding site to confer potency and selectivity.

The following table provides a hypothetical structure-activity relationship (SAR) analysis for a series of this compound derivatives, highlighting the impact of structural modifications on selectivity for mTOR over a related kinase, PI3Kα.

| Compound | R1 (Phenyl Substitution) | R2 (Morpholine Substitution) | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (PI3Kα/mTOR) |

| 1 | H | H | 150 | 3000 | 20 |

| 2 | 4-F | H | 140 | 2800 | 20 |

| 3 | H | 2,6-dimethyl | 50 | 5000 | 100 |

| 4 | 4-F | 2,6-dimethyl | 45 | 6750 | 150 |

This table is illustrative and based on known SAR principles for kinase inhibitors.

Computational Chemistry and Molecular Modeling Studies of 4 1 Phenyl 1h Tetrazol 5 Yl Morpholine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Analysis

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 4-(1-phenyl-1H-tetrazol-5-yl)morpholine. These calculations provide a detailed understanding of the molecule's fundamental properties.

A comprehensive analysis of the ground state structural and electronic properties of similar phenyltetrazole compounds has been performed using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This level of theory is used to obtain optimized structural parameters such as bond lengths and angles. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of a Representative Phenyltetrazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | researchgate.netresearchgate.net |

| LUMO Energy | - | researchgate.netresearchgate.net |

| Energy Gap (ΔE) | - | researchgate.netnih.govresearchgate.net |

| Electronegativity (χ) | - | researchgate.net |

| Chemical Hardness (η) | - | nih.govresearchgate.net |

| Dipole Moment | - | researchgate.net |

Note: Specific values for this compound are not publicly available and would require dedicated computational studies. The table represents typical parameters calculated for analogous structures.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a target protein. This method is crucial for understanding the mechanism of action and for structure-based drug design.

Docking simulations calculate the binding affinity, often expressed as a docking score (e.g., in kcal/mol), which estimates the thermodynamic favorability of the ligand-protein complex. A lower (more negative) score typically indicates a stronger, more stable interaction. For instance, in studies of tetrazole derivatives targeting various enzymes, docking scores are used to rank potential inhibitors. nih.govnih.gov The simulations explore numerous possible conformations and orientations of the ligand within the binding site to identify the most stable pose. For example, docking studies on phenylmorpholine-linked tetrazole derivatives against the protein tubulin were performed to investigate their anticancer potential. arkat-usa.org

Beyond predicting binding energy, docking reveals the specific interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the design of novel xanthine (B1682287) oxidase inhibitors, a tetrazole moiety was introduced into a molecule to form a specific hydrogen bond with an Asn768 residue in the enzyme's active site. nih.gov Similarly, docking of tetrazole derivatives into the active site of Mycobacterium tuberculosis enzymes like KatG or DNA topoisomerase IV has identified key amino acid interactions responsible for their inhibitory activity. nih.govnih.gov The analysis of the binding pocket's shape, size, and electrostatic environment helps explain why certain ligands are active while others are not, providing a rational basis for structural modifications to improve potency and selectivity.

Table 2: Representative Molecular Docking Results for Tetrazole Derivatives Against Various Targets

| Target Protein | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Tubulin | Phenylmorpholine-linked tetrazole | Not Specified | Not Specified | arkat-usa.org |

| Xanthine Oxidase | N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide | Not Specified | Asn768 | nih.gov |

| CDK2 | Pyrazole-based tetrazinethione | Best score among derivatives | Not Specified | nih.gov |

| Mtb KatG | 1,2,4-Triazole (B32235) derivative | Not Specified | Not Specified | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.com MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of the ligand-protein complex in a simulated physiological environment. nih.gov

For tetrazole-based inhibitors, MD simulations have been used to confirm the stability of the binding pose predicted by docking. nih.gov For example, a 100-ns MD simulation of a tetrahydroquinoline derivative, which also contains a morpholine (B109124) moiety, bound to the mTOR active site confirmed stable protein-ligand interactions and favorable dynamics. mdpi.com These simulations can reveal whether the key interactions observed in docking are maintained over time and can identify subtle conformational changes that might impact binding. This validation is crucial for ensuring that the designed inhibitor remains effectively bound to its target under dynamic conditions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the physicochemical properties of a series of compounds with their biological activities. tsijournals.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds.

For tetrazole derivatives, QSAR studies have been successfully developed to predict their antibacterial activity. nih.gov In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for a series of related compounds. Multiple Linear Regression (MLR) or other statistical methods are then used to build a model that links these descriptors to the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). nih.govthieme-connect.de Statistically significant QSAR models for 1,4-disubstituted tetrazoles have been developed, demonstrating the utility of this approach for predicting the efficacy of new analogs against bacteria like E. coli and S. aureus. nih.gov

In Silico Prediction of Drug-like Properties and ADME Profiles

These predictions are often based on established guidelines like Lipinski's Rule of Five, which outlines molecular properties that correlate with good oral bioavailability. Web-based platforms such as SwissADME are commonly used to calculate these parameters. nih.gov The tetrazole group itself is often used as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and pharmacokinetic properties. researchgate.netacs.org Studies on various heterocyclic compounds, including tetrazole and triazole derivatives, routinely include in silico ADME profiling to evaluate their potential as drug candidates, assessing parameters like water solubility, blood-brain barrier permeability, and interaction with metabolic enzymes. nih.govajgreenchem.comnih.gov

Table 3: Commonly Predicted ADME and Drug-Likeness Parameters

| Property | Description | Importance |

|---|---|---|

| Molecular Weight | Mass of the molecule | Influences absorption and distribution |

| LogP | Octanol-water partition coefficient | Measures lipophilicity, affects permeability |

| H-bond Donors | Number of hydrogen bond donors | Influences solubility and permeability |

| H-bond Acceptors | Number of hydrogen bond acceptors | Influences solubility and permeability |

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms | Predicts cell permeability |

| Lipinski's Rule of Five | Set of rules for oral bioavailability | Guideline for drug-likeness |

| Blood-Brain Barrier (BBB) Permeation | Prediction of CNS penetration | Important for CNS-acting drugs |

Future Directions and Research Perspectives

Design and Synthesis of Next-Generation Tetrazole-Morpholine Architectures

The future synthesis of tetrazole-morpholine analogues will likely move beyond simple substitutions, focusing on creating more complex and diverse molecular architectures to explore a wider chemical space. A primary strategy involves the expanded use of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which offer a convergent and efficient pathway to generate molecular diversity. nih.govacs.org These reactions allow for the combination of three or more starting materials in a single step, rapidly producing complex molecules from simple precursors. beilstein-journals.org

A "library-to-library" approach, where the products of one MCR serve as the inputs for a subsequent MCR, can generate scaffolds with multiple points of diversity, which is highly valuable for creating screening libraries. nih.govacs.org Researchers have successfully used MCRs to create novel tetrazole building blocks, such as tetrazole aldehydes, which can then be incorporated into a variety of other chemical transformations to build novel scaffolds that are otherwise difficult to synthesize. beilstein-journals.orgnih.govresearchgate.net This building block strategy allows for the strategic placement of the tetrazole moiety within a larger molecule to optimize its drug-like properties. beilstein-journals.org

Future synthetic efforts may also focus on creating more rigid or conformationally constrained analogues, such as bicyclic tetrazoles, to improve binding affinity and selectivity for specific biological targets. thieme-connect.com The combination of established methods with novel synthetic strategies will be crucial for accessing the next generation of tetrazole-morpholine compounds.

Table 1: Synthetic Strategies for Tetrazole Derivative Libraries

| Synthetic Strategy | Description | Key Advantages |

|---|---|---|

| Ugi Tetrazole Reaction | A four-component reaction involving an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide (B81097) source to form α-aminomethyl tetrazoles. acs.org | High convergence, diversity, and efficiency; allows for the creation of libraries with multiple points of diversity. nih.govnih.gov |

| Passerini Tetrazole Reaction | A three-component reaction used to create α-acyloxy tetrazole derivatives, which can serve as versatile chemical building blocks. beilstein-journals.orgresearchgate.net | Provides access to unique functionalized tetrazole scaffolds; the products can be used in subsequent reactions. beilstein-journals.orgresearchgate.net |

| [3+2] Cycloaddition | The reaction of nitriles with azides, often catalyzed by a Lewis acid, is a fundamental method for forming the 5-substituted tetrazole ring. acs.orgresearchgate.net | A widely applicable and reliable method for synthesizing the core tetrazole heterocycle. researchgate.net |

| Library-to-Library Synthesis | A multi-step approach where a library of compounds synthesized via one method (e.g., an MCR) is used as the starting material for a second library synthesis. nih.govacs.org | Exponentially increases molecular complexity and the diversity of the final compound collection. acs.org |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

While tetrazole and morpholine (B109124) derivatives have been explored for a range of activities including anticancer, antibacterial, and anti-inflammatory effects, significant opportunities exist to investigate novel biological targets. nih.govresearchgate.netnih.govchalcogen.ro The unique structural and electronic properties of the tetrazole-morpholine scaffold make it a candidate for modulating targets that have been challenging for traditional small molecules.

One promising area is the targeting of G-quadruplexes (G4s), which are secondary structures in nucleic acids involved in key cellular processes like transcription and translation. mdpi.com Libraries of tetrazole derivatives have been designed and screened for their ability to bind and stabilize G4 structures, suggesting a potential therapeutic application in oncology. mdpi.com Another frontier is the targeting of currently underexploited enzymes that are crucial for pathogen survival. For instance, the enzyme MurB, involved in bacterial peptidoglycan synthesis, has been identified as a potential target for novel tetrazole-based antibacterial agents. nih.gov

Furthermore, the antiproliferative effects of tetrazole derivatives against highly aggressive cancers like glioblastoma multiforme (GBM) open new avenues for research. nih.gov Novel tetrazole-based compounds have been developed as tubulin polymerization inhibitors that show high potency against GBM cells while exhibiting selectivity over non-tumor cells. nih.gov Future research should focus on screening 4-(1-phenyl-1H-tetrazol-5-yl)morpholine and its analogues against a broader panel of kinases, protein-protein interactions, and epigenetic targets to uncover new therapeutic potential.

Table 2: Potential Novel Biological Targets for Tetrazole-Morpholine Derivatives

| Biological Target | Potential Therapeutic Area | Rationale |

|---|---|---|

| G-Quadruplex (G4) DNA/RNA | Oncology, Antiviral | Tetrazole derivatives with planar aromatic systems can interact with and stabilize G4 structures, interfering with cancer cell proliferation. mdpi.com |

| MurB Enzyme | Infectious Disease (Antibacterial) | MurB is an underexploited enzyme in bacterial cell wall synthesis; tetrazole inhibitors could represent a new class of antibiotics. nih.gov |

| Tubulin | Oncology (Glioblastoma) | The tetrazole scaffold can be adapted to fit into the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and arresting mitosis in cancer cells. nih.gov |

| Squalene Synthase (SQS) | Cardiovascular Disease | Morpholine derivatives have been shown to inhibit SQS, a key enzyme in cholesterol synthesis, and possess antioxidant properties, making them multifunctional candidates against atherosclerosis. nih.gov |

| Monoamine Transporters | Neurological Disorders | Tetrazole derivatives have been designed as potential inhibitors of dopamine (B1211576), norepinephrine, and serotonin (B10506) reuptake, suggesting applications in treating depression and other CNS disorders. researchgate.net |

Integration with Advanced Drug Discovery Paradigms (e.g., Fragment-Based Drug Design, Artificial Intelligence in Chemistry)

Modern drug discovery increasingly relies on advanced computational and experimental paradigms to improve efficiency and success rates. The tetrazole-morpholine scaffold is well-suited for integration into these modern workflows.

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy that involves screening libraries of small molecular fragments (typically <300 Da) to identify weak but efficient binders to a biological target. frontiersin.org These "hits" are then optimized by growing, linking, or merging them to produce a high-affinity lead compound. frontiersin.orgnih.gov The tetrazole moiety itself is considered a privileged fragment in medicinal chemistry. beilstein-journals.org An FBDD approach could utilize the 1-phenyl-1H-tetrazole or morpholine fragments as starting points. Identifying how these individual fragments bind to a target protein would provide a structural blueprint for designing novel, potent, and highly customized inhibitors based on the this compound architecture. frontiersin.org

Identify Novel Targets: Analyze genomic and proteomic data to propose new biological targets for which tetrazole-morpholine derivatives may be effective. anablock.com

Virtual Screening: Screen massive virtual libraries of potential tetrazole-morpholine analogues to predict their binding affinity, efficacy, and potential toxicity, prioritizing the most promising candidates for synthesis. nih.govmednexus.org

Lead Optimization: Suggest novel structural modifications to a lead compound to improve its pharmacological profile, leveraging predictive models of structure-activity relationships (SAR). nih.gov

Development of High-Throughput Screening Libraries for Pharmacological Profiling

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of hundreds of thousands of compounds against biological targets to identify "hits." bmglabtech.comcreativebiomart.net The development of diverse and high-quality compound libraries is critical to the success of any HTS campaign.

The tetrazole-morpholine scaffold is an ideal candidate for library development due to its synthetic accessibility via multicomponent reactions (MCRs). acs.orgnih.gov These reactions are well-suited for automated and parallel synthesis, allowing for the rapid generation of large libraries of analogues where different substituents can be systematically varied on the phenyl and morpholine rings, as well as on the tetrazole core itself. nih.gov

The process for developing and screening a focused library of tetrazole-morpholine derivatives would involve several key steps:

Library Design: Computational methods can be used to design a library with optimal diversity and drug-like properties.

Automated Synthesis: Employing MCRs and robotic synthesis platforms to produce a library of thousands of distinct tetrazole-morpholine analogues. nih.gov

Assay Development: Creating robust and miniaturized biological assays (e.g., enzyme inhibition, receptor binding, cell viability) suitable for an HTS format (e.g., 384- or 1536-well plates). bmglabtech.comaxcelead-us.com

HTS Campaign: Screening the compound library against one or more biological targets using automated liquid handlers and detectors to generate a large dataset. bmglabtech.com

Hit Identification and Validation: Analyzing the screening data to identify promising "hits" that consistently show activity, which are then re-synthesized and re-tested to confirm their pharmacological profile. bmglabtech.com

Such focused libraries would serve as a valuable resource for discovering novel probes and starting points for drug discovery programs across a wide range of diseases.

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Chemical Probes)

The unique chemical properties of the tetrazole ring extend its utility beyond the realm of medicinal chemistry into materials science and chemical biology.

In Materials Science , the high nitrogen content of the tetrazole ring makes its derivatives high-energy materials. nih.govmdpi.com This has led to their investigation as environmentally benign gas generators for applications like automotive airbags and as components in propellants. nih.gov Furthermore, the nitrogen atoms of the tetrazole ring are excellent at coordinating with metal ions. lifechemicals.com This property is being exploited to create functional metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation, such as the capture of carbon dioxide. lifechemicals.com Synthetic polymers incorporating tetrazole fragments in their repeating units are also being explored as advanced materials. lifechemicals.com

As Chemical Probes , tetrazole derivatives can be valuable tools for studying biological systems. Their ability to interact with biological targets can be harnessed to design probes for target identification and validation. researchgate.net Photolabile tetrazole derivatives, for example, can be designed to release a specific molecule or generate a reactive species upon irradiation with light, allowing for precise spatial and temporal control in biological experiments. mdpi.com Additionally, the tetrazole scaffold can be incorporated into bioorthogonal reagents, which are chemical tools that can react selectively within a living system without interfering with native biochemical processes. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(1-phenyl-1H-tetrazol-5-yl)morpholine and related derivatives?

Answer: A general synthetic route involves coupling morpholine derivatives with tetrazole-containing intermediates under heterogenous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst facilitates reactions between substituted chlorobenzyl chlorides and tetrazole precursors at 70–80°C . Key steps include monitoring reaction progress via TLC, purification by recrystallization in aqueous acetic acid, and structural validation using IR and NMR (e.g., characteristic C-H stretching at 2980–3145 cm⁻¹ for morpholine/benzene rings and δ ~7.5 ppm for aromatic protons) .

Q. How can researchers confirm the structural integrity of this compound?

Answer: Use a combination of spectroscopic techniques:

- Raman/IR spectroscopy to identify vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹ and morpholine ring deformations at 1100–1175 cm⁻¹) .

- NMR spectroscopy to resolve substituent effects (e.g., chemical shifts for tetrazole protons at δ ~8.5–9.0 ppm and morpholine protons at δ ~3.5–4.0 ppm) .

- X-ray crystallography (if single crystals are obtainable) to validate bond lengths and angles, as demonstrated for structurally related morpholine acetal antagonists .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Answer: Initial screens should focus on receptor-binding assays (e.g., competitive displacement of radiolabeled ligands like [¹²⁵I]Substance P for NK-1 receptor antagonism) and in vivo models (e.g., guinea pig resiniferatoxin-induced inflammation or gerbil foot-tapping assays) to assess potency (IC₅₀) and duration of action .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Answer: Systematic optimization involves:

- Screening catalysts (e.g., transition-metal vs. acid/base catalysts) and solvents (polar aprotic vs. PEG-based media) to enhance regioselectivity .

- Adjusting reaction time and temperature to minimize side products (e.g., nitro group reduction or morpholine ring oxidation).

- Employing computational tools (DFT calculations) to predict intermediate stability and transition states .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

Answer: Discrepancies in IC₅₀ values (e.g., peripheral vs. central NK-1 receptor inhibition) may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration) or assay-specific conditions (e.g., receptor density in cell lines). To address this:

- Perform parallel assays using standardized receptor expression systems (e.g., CHO cells for hNK-1 receptors) .

- Validate in vivo results with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .

- Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and adjust for inter-assay variability.

Q. How do high-pressure conditions affect the vibrational modes of this compound?

Answer: High-pressure Raman/IR studies (0–3.5 GPa) reveal pressure-dependent spectral changes, such as peak splitting (e.g., 1175 cm⁻¹ → 1170/1177 cm⁻¹ at 1.7 GPa) and mode coalescence (e.g., 3070/3085 cm⁻¹ merging above 2.5 GPa). These shifts arise from altered C-H···O hydrogen bonding and van der Waals interactions, suggesting conformational phase transitions. Complementary techniques like dielectric spectroscopy or synchrotron XRD are recommended to confirm structural phases .

Q. What computational methods aid in predicting the compound’s receptor-binding affinity?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with target receptors (e.g., NK-1). Key parameters include:

- Ligand-receptor binding energy (ΔG) and hydrogen-bonding patterns.

- Comparative analysis with structurally related antagonists (e.g., piperidine vs. morpholine acetal derivatives) to identify critical substituents .

- Validation using experimental dissociation constants (e.g., Kd = 19 ± 12 pM for hNK-1 receptor binding) .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental spectroscopic data?

Answer: Calibrate computational models (e.g., ab-initio calculations) using experimental benchmarks (e.g., Raman peak positions at ambient pressure). Adjust basis sets or solvent models to improve accuracy. For example, discrepancies in C-H stretching frequencies may require inclusion of anharmonic corrections .

Q. What strategies improve the compound’s metabolic stability in preclinical models?

Answer: Structural modifications, such as fluorination (e.g., 4-fluoro-phenyl substituents) or tert-butylsilyl protection (e.g., tert-butyldiphenylsilyloxy groups), can enhance resistance to cytochrome P450-mediated oxidation. Validate via liver microsome assays and LC-MS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.